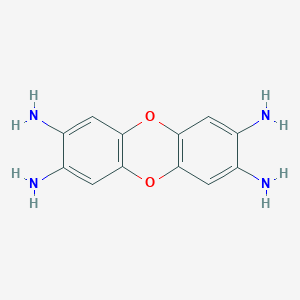

2,3,7,8-Tetraaminodibenzo-p-dioxin

Overview

Description

2,3,7,8-Tetraaminodibenzo-p-dioxin is a compound that has been studied for its potential use in the synthesis of polymeric materials . These materials are of interest due to their potential applications in high-temperature environments, mechanical stress, radiation, chemicals, solvents, and oils .

Synthesis Analysis

The synthesis of polymeric materials using 2,3,7,8-Tetraaminodibenzo-p-dioxin involves a polycondensation process with aromatic di- and tetracarboxylic acids in polyphosphoric acid . This process results in the formation of polynaphthoylene benzimidazole and polybenzimidazole .Molecular Structure Analysis

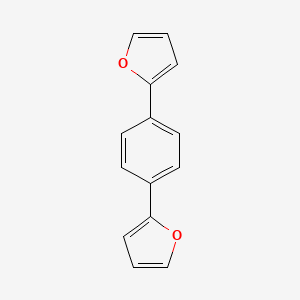

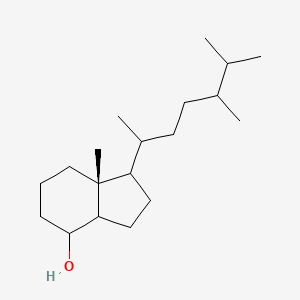

The molecular structure of 2,3,7,8-Tetraaminodibenzo-p-dioxin is complex and contributes to its unique properties. The molecules of the polymers synthesized from it are constructed from two cross-linked chains . This structure, which resembles a rope ladder, gives these polymers their stability and resistance to various factors .Chemical Reactions Analysis

The chemical reactions involving 2,3,7,8-Tetraaminodibenzo-p-dioxin are primarily related to its use in the synthesis of polymers . The polycondensation process involves the reaction of 2,3,7,8-Tetraaminodibenzo-p-dioxin with aromatic di- and tetracarboxylic acids .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3,7,8-Tetraaminodibenzo-p-dioxin contribute to its potential applications. It is involved in the synthesis of heat-resistant fibers with high tensile strength . Its solubility, thermal stability, and mechanical properties are also of interest .Scientific Research Applications

Quantum Chemical Pathways

This compound plays a significant role in the formation of 2,3,7,8-tetrachloro dibenzo-p-dioxin (TCDD) from its precursor molecule 2,4,5-trichlorophenol (2,4,5-TCP). The study focuses on understanding the formation pathways of TCDD, delving into three reaction mechanisms: free-radical, direct condensation, and anionic .

Environmental Pollutant

2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD), a derivative of this compound, is a highly toxic dioxin known for its severe health impacts and persistent environmental pollutants .

Biological Activity

TCDD and dioxin-like compounds act via a specific receptor present in all cells: the aryl hydrocarbon (AH) receptor. This receptor is a transcription factor which is involved in the expression of genes .

Synthesis of Polyheteroarylenes

2,3,7,8-Tetraaminodibenzo-p-dioxin is used in the synthesis of polyheteroarylenes such as polynaphthoylene benzimidazole and polybenzimidazole via polycondensation with aromatic di- and tetracarboxylic acids .

Production of Heat-Resistant Fibers

From a solution of polynaphthoylene benzimidazole in methanesulfonic acid, a heat-resistant fiber with high tensile strength is obtained .

Fuel Cell Membranes

Aromatic polybenzimidazoles, synthesized using 2,3,7,8-Tetraaminodibenzo-p-dioxin, are promising materials for producing membranes of medium-temperature fuel cells .

Safety and Hazards

Future Directions

Mechanism of Action

Mode of Action

It’s known that similar compounds can interact with their targets and cause significant changes . For instance, 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD), a related compound, is known to induce activity of the microsomal monooxygenase, aryl hydrocarbon .

Biochemical Pathways

Related compounds like tcdd are known to affect various biochemical pathways, including those involved in the detoxification of epoxide carcinogens .

Pharmacokinetics

It’s known that similar compounds exhibit high thermal stability and low volatility , which could impact their bioavailability.

Result of Action

Related compounds like tcdd are known to induce mutations, leading to cancer initiation .

properties

IUPAC Name |

dibenzo-p-dioxin-2,3,7,8-tetramine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O2/c13-5-1-9-10(2-6(5)14)18-12-4-8(16)7(15)3-11(12)17-9/h1-4H,13-16H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCNPGKBZQYWAPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC2=C1OC3=C(O2)C=C(C(=C3)N)N)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dibenzo[b,e][1,4]dioxine-2,3,7,8-tetraamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B3327365.png)

![2-[2-Methylene-3alpha,5beta-bis(tert-butyldimethylsiloxy)cyclohexylidene]ethyldiphenylphosphine oxide](/img/structure/B3327380.png)

![Pyrrolo[3,4-f]isoindole-1,3,5,7-tetraone, 2,6-di(pyridin-4-yl)-](/img/structure/B3327402.png)